1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists . The synthetic strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine-2,5-dione ring, which is a five-membered ring with nitrogen . The structure also includes a bromo-chlorobenzoyl group and an azetidin-3-yl group.Scientific Research Applications
Applications in Chemical Synthesis and Modification
Synthesis and Dimerization : N-[4-(1-azeridinyl)-2-butynyl] pyrrolide-1,3-dione and similar compounds demonstrate potential in synthesizing amino acetylenic amide derivatives. Unexpected reactions, like dimerization under certain conditions, provide insights into the chemistry of these compounds, which could be critical for developing novel synthetic routes or drugs (Muhi-eldeen et al., 2015).
Ring Opening Reactions : Studies on compounds like 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione reveal intricate behaviors in ring opening reactions with cyclic secondary amines. Understanding these reactions can pave the way for designing more complex molecules or discovering new pathways in organic synthesis (Šafár̆ et al., 2000).
Computational Chemistry : The Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has been extensively studied for its antioxidant activity. Computational methods like vibrational analysis, NMR spectral analysis, and molecular electrostatic potential studies provide a deep understanding of its structure and properties, which is essential for drug design and chemical synthesis (Boobalan et al., 2014).
Applications in Pharmacology and Biochemistry
Anticonvulsant Properties : The synthesis and study of compounds like N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione have contributed to the understanding of anticonvulsant properties in various derivatives, which could be crucial in developing new antiepileptic drugs (Obniska et al., 2005).
Antimicrobial Evaluation : The study of 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones and their interaction with other compounds has shed light on their moderate antimicrobial activity against various bacterial strains. This research is significant for antibiotic drug development (Vlasov et al., 2022).
Neuropharmacological Activities : The synthesis and pharmacological evaluation of azetidinones, especially in the context of antidepressant and nootropic agents, underline the importance of the 2-azetidinone skeleton in developing CNS active agents (Thomas et al., 2016).
Properties
IUPAC Name |
1-[[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3/c16-10-1-2-12(17)11(5-10)15(22)18-6-9(7-18)8-19-13(20)3-4-14(19)21/h1-2,5,9H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAQRTOKGKFZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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